molecular formula C11H13N3O4S B2865730 7-hydroxy-N-(2-methoxyethyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 903337-76-8

7-hydroxy-N-(2-methoxyethyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2865730
CAS No.: 903337-76-8
M. Wt: 283.3
InChI Key: ZRZGBWSNJCHGHG-UHFFFAOYSA-N
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Description

7-Hydroxy-N-(2-methoxyethyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. This scaffold is characterized by a bicyclic system combining thiazole and pyrimidine rings, which is often associated with diverse biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties . The compound’s structure includes:

  • A 3-methyl substituent, contributing to steric stabilization and lipophilicity.
  • A 5-oxo moiety, a common feature in bioactive thiazolopyrimidines that influences electronic distribution and binding interactions.
  • A 6-carboxamide group with a 2-methoxyethyl side chain, which improves solubility compared to aryl substituents and may modulate receptor affinity .

This derivative is synthesized via cyclocondensation of thiourea precursors with α,β-unsaturated carbonyl intermediates, followed by functionalization at the 6-position . Its structural features make it a candidate for pharmaceutical development, particularly in targeting enzymes or receptors sensitive to hydrogen-bonding interactions.

Properties

IUPAC Name

7-hydroxy-N-(2-methoxyethyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4S/c1-6-5-19-11-13-9(16)7(10(17)14(6)11)8(15)12-3-4-18-2/h5,16H,3-4H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZGBWSNJCHGHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)C(=O)NCCOC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-N-(2-methoxyethyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can be achieved through a multi-step process One common method involves the condensation of 2-aminothiazole with ethyl acetoacetate, followed by cyclization with urea to form the thiazolopyrimidine core

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized by employing continuous flow reactors and automated synthesis platforms. These methods allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-N-(2-methoxyethyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives with different functional groups.

Scientific Research Applications

It appears there might be some confusion in the query, as the initial request focuses on "7-hydroxy-N-(2-methoxyethyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide," but some of the search results discuss "7-hydroxy-N-(4-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide" or related compounds. To address the query as accurately as possible, the following information is provided based on the available search results, distinguishing between the compounds where necessary.

Given the limited information specifically on "this compound," the focus will be on the broader applications of thiazolo[3,2-a]pyrimidine derivatives and related compounds, highlighting their potential in scientific research.

Scientific Research Applications of Thiazolo[3,2-a]pyrimidine Derivatives

Thiazolo[3,2-a]pyrimidine derivatives have attracted significant attention because of their high biological activity and diverse pharmacological properties . These compounds have been explored as potential therapeutic agents in various fields, including antimicrobial, anti-inflammatory, and antitumor research .

Antimicrobial Activity

Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant antimicrobial properties. They have demonstrated effectiveness in inhibiting the growth of various pathogenic bacteria and fungi.

  • Key Findings: Some derivatives have shown potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM. They also exhibit antifungal activity against Candida species and selective action against Gram-positive bacteria such as Micrococcus luteus and some Gram-negative microorganisms like Citrobacter freundii and Achromobacter xylosoxidans.

Anti-inflammatory Activity

Pyrimidine derivatives, which include thiazolo[3,2-a]pyrimidines, are known for their anti-inflammatory effects. These compounds can exert their effects through inhibitory responses against the expression and activities of certain vital inflammatory mediators. This suggests their potential in treating inflammatory conditions.

Antitumor Activity and Cytotoxicity

Thiazolo[3,2-a]pyrimidine derivatives have demonstrated antitumor activity and cytotoxicity against various tumor cell lines .

  • A study of cytotoxicity against various tumor cells in vitro found that 2-hydroxy−3-methoxybenzylidenethiazolo[3,2-a]pyrimidines with a 3-nitrophenyl substituent at the C5 carbon atom demonstrated high efficiency against M-HeLa (cervical adenocarcinoma) and low cytotoxicity against normal liver cells .
  • One compound displayed an efficiency of cytotoxicity towards the M-HeLa cancer cell line two times higher when compared to the reference drug Sorafenib .
  • Thiazolo[3,2-a]pyrimidine systems modified by acyclic monosaccharide moieties have demonstrated high cytotoxicity against MCF 7 cancer cells and the Caco-2 cell line .

Other Biological Activities

In addition to antitumor activity, thiazolo[3,2-a]pyrimidine derivatives can exhibit high antibacterial, antidiabetic, and antifungal activity . They have also been proposed as potent GluN2A-selective N-methyl-D-aspartate receptor positive allosteric modulators and are promising acetylcholinesterase (AChE) inhibitors .

Mechanism of Action

The mechanism of action of 7-hydroxy-N-(2-methoxyethyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolo[3,2-a]pyrimidine derivatives exhibit significant variability in bioactivity and physicochemical properties based on substituent patterns. Below is a detailed comparison of the target compound with structurally analogous derivatives:

Table 1: Structural and Functional Comparison of Thiazolo[3,2-a]Pyrimidine Derivatives

Compound Name Substituents Key Properties Synthesis & Applications References
7-Hydroxy-N-(2-methoxyethyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 7-OH, 3-CH₃, 5-O, 6-carboxamide (2-methoxyethyl) Enhanced solubility due to polar carboxamide and methoxyethyl groups; potential kinase inhibition. Synthesized via cyclocondensation and amidation; explored for bioactive derivatives.
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 5-(4-MeOPh), 7-CH₃, 6-carboxamide (phenyl) Reduced solubility due to aryl group; π-π stacking interactions observed in crystallography. Anticancer screening; moderate activity against HeLa cells.
Ethyl 7-Methyl-5-Phenyl-3-Oxo-2-(2-Phenylhydrazono)-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate 7-CH₃, 5-Ph, 2-phenylhydrazono, 6-COOEt High ClogP (4.95) due to ester and phenyl groups; IR absorption at 1717 cm⁻¹ (ester C=O). Antimicrobial activity reported; synthesized via hydrazone formation.
Ethyl 5-(4-Bromophenyl)-7-Methyl-3-Oxo-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate 5-(4-BrPh), 7-CH₃, 6-COOEt Halogen bonding (C-Br···π interactions) stabilizes crystal packing; m.p. 158°C. X-ray structure reveals puckered pyrimidine ring (flattened boat conformation).
7-(3-Amino-5-Phenylaminothiazol-2-yl)-5H-Thiazolo[3,2-a]Pyrimidin-5-One 7-thiazolyl, 5-O Bifunctional thiazole-pyrimidine system; potential dual-targeting ligand. Prepared via nucleophilic substitution; unexplored bioactivity.

Key Comparative Insights

Solubility and Lipophilicity :

  • The 2-methoxyethyl carboxamide in the target compound improves aqueous solubility compared to phenyl or ester substituents (e.g., ClogP ≈ 2–3 vs. 4.95 in ) .
  • Bromophenyl and trimethoxybenzylidene derivatives exhibit higher crystallinity due to halogen/π interactions but lower solubility .

Hydrogen-Bonding and Crystal Packing :

  • The 7-hydroxy group enables intermolecular O-H···O/N bonds, contrasting with ester-based derivatives that rely on C=O···H interactions .
  • In , the trimethoxybenzylidene substituent creates an 80.94° dihedral angle with the thiazolopyrimidine ring, whereas the target compound’s smaller substituents likely reduce steric hindrance .

Phenylhydrazono and aryl-substituted analogs () exhibit antimicrobial activity, suggesting the target compound may share similar mechanisms .

Synthetic Flexibility :

  • The 6-position is a common site for functionalization (e.g., carboxylates → carboxamides) via nucleophilic substitution or coupling reactions .

Biological Activity

7-hydroxy-N-(2-methoxyethyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS Number: 903337-76-8) is a compound belonging to the thiazolo[3,2-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including its antitumor, antibacterial, and antileishmanial effects, along with relevant case studies and research findings.

PropertyValue
Molecular FormulaC₁₁H₁₃N₃O₄S
Molecular Weight283.31 g/mol
CAS Number903337-76-8

Antitumor Activity

Research indicates that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant cytotoxicity against various cancer cell lines. Specifically, compounds similar to this compound have shown:

  • High cytotoxicity against MCF-7 (breast cancer) cell lines.
  • Moderate activity against PC3 (prostate cancer) and HeLa (cervical cancer) cell lines .

A study demonstrated that certain thiazolopyrimidine derivatives exhibited a cytotoxic effect comparable to established chemotherapeutic agents like Sorafenib .

Antibacterial Activity

The compound has been evaluated for its antibacterial properties against various pathogens. Notably:

  • Minimum Inhibitory Concentration (MIC) values were reported as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .

This suggests that the compound could serve as a potential lead in the development of new antimicrobial agents.

Antileishmanial Effects

In vitro studies have highlighted the antileishmanial activity of thiazolo[3,2-a]pyrimidine derivatives. The compound demonstrated:

  • Powerful activity against promastigote forms of Leishmania spp., indicating its potential utility in treating leishmaniasis .

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • A comparative analysis of the compound's efficacy against various cancer cell lines showed promising results. The study indicated that modifications in the molecular structure could enhance cytotoxic effects .
  • Antimicrobial Screening :
    • A series of thiazolopyrimidine derivatives were synthesized and screened for antibacterial activity. The findings revealed that structural variations significantly influenced their potency against bacterial strains .

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